2-(2-Amino-6-chlorophenyl)acetic acid
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Overview
Description
2-(2-Amino-6-chlorophenyl)acetic acid is an organic compound with a molecular formula of C8H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-chlorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorotoluene.
Catalysis: The compound is catalyzed by a complex catalyst formed by a transition metal and a ligand. Palladium chloride is often used as the transition metal catalyst precursor.
Oxidation: The reaction involves an oxidant, such as tert-butyl peroxy ether (TBP).
Hydrolysis and Acidification: The intermediate product is hydrolyzed and acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, quinones, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(2-Amino-6-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the phenyl ring influence its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)acetic acid: Similar structure but lacks the amino group.
2-(2-Bromo-6-chlorophenyl)acetic acid: Contains a bromine atom instead of an amino group.
2-(2-Amino-4-chlorophenyl)acetic acid: The chlorine atom is at the 4-position instead of the 6-position .
Uniqueness
2-(2-Amino-6-chlorophenyl)acetic acid is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-amino-6-chlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSSMAVDGPAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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